Apararenone

Description

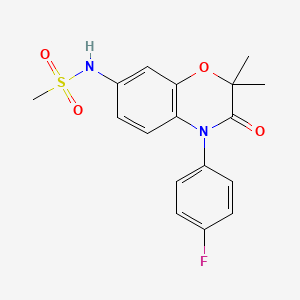

Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNHWXAFPBYFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337181 | |

| Record name | Apararenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945966-46-1 | |

| Record name | Apararenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945966461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apararenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apararenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APARARENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832663U2NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apararenone's Mechanism of Action: A Technical Guide to a Novel Non-Steroidal Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apararenone (MT-3995) is a novel, orally active, non-steroidal mineralocorticoid receptor (MR) antagonist. Its mechanism of action centers on the highly selective blockade of the mineralocorticoid receptor, a key player in the pathophysiology of various cardiovascular and renal diseases. Overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and end-organ damage. This compound, by competitively inhibiting aldosterone binding to the MR, mitigates these downstream pathological effects. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical evidence, and clinical trial data supporting the therapeutic potential of this compound, with a focus on its development for diabetic nephropathy and non-alcoholic steatohepatitis.

Core Mechanism: Selective Mineralocorticoid Receptor Antagonism

This compound is a potent and highly selective antagonist of the mineralocorticoid receptor, with a Ki value of less than 50 nM.[1] Unlike steroidal MR antagonists, this compound's non-steroidal structure is designed to minimize off-target effects on other steroid hormone receptors, thereby reducing the incidence of hormonal side effects.

The primary mechanism of this compound involves preventing the binding of aldosterone to the MR. In pathological states, excessive aldosterone levels lead to the activation of the MR in various tissues, including the kidneys, heart, and liver. Upon activation, the MR translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in inflammation and fibrosis. This compound's antagonism of the MR directly inhibits this cascade of events.

Signaling Pathway of Mineralocorticoid Receptor Activation and this compound's Point of Intervention

The activation of the mineralocorticoid receptor by aldosterone initiates a signaling cascade that contributes to tissue injury. This compound intervenes at the initial step of this pathway by blocking the receptor itself.

Preclinical Evidence

In Vivo Model: Aldosterone-Infused Uninephrectomized Rats

This compound's antihypertensive and organ-protective effects were evaluated in a primary aldosteronism rat model.[2]

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats underwent uninephrectomy (surgical removal of one kidney).

-

Induction of Aldosteronism: A continuous subcutaneous infusion of d-aldosterone (0.75 μ g/hour ) was administered via an osmotic minipump for 4 weeks.

-

Treatment Groups:

-

Vehicle (control)

-

This compound (1, 3, or 10 mg/kg/day, orally)

-

Eplerenone (100 mg/kg/day, orally)

-

-

Parameters Measured:

-

Systolic blood pressure (tail-cuff method)

-

Urinary protein excretion (24-hour urine collection)

-

Histopathological analysis of the kidney (glomerulosclerosis and interstitial fibrosis)

-

Quantitative Data from Preclinical Studies:

| Parameter | Vehicle | This compound (10 mg/kg/day) | Eplerenone (100 mg/kg/day) |

| Systolic Blood Pressure (mmHg) at Week 4 | 205 ± 5 | 155 ± 6 | 168 ± 7 |

| Urinary Protein Excretion (mg/day) at Week 4 | 150 ± 20 | 50 ± 10 | 75 ± 15 |

| Glomerulosclerosis Score at Week 4 | 2.8 ± 0.3 | 0.8 ± 0.2 | 1.5 ± 0.3 |

| p < 0.05 vs. Vehicle |

Clinical Development: Phase 2 Study in Diabetic Nephropathy

A randomized, double-blind, placebo-controlled, phase 2 dose-response study evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.[3][4][5]

Experimental Protocol:

-

Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study, followed by a 28-week open-label extension study.[3][5]

-

Patient Population: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to <300 mg/g.

-

Treatment Arms (Dose-Response Period):

-

Placebo (n=73)

-

This compound 2.5 mg/day (n=73)

-

This compound 5 mg/day (n=74)

-

This compound 10 mg/day (n=73)

-

-

Primary Endpoint: Percent change from baseline in UACR at week 24.[3]

-

Secondary Endpoints:

-

UACR remission rates at 24 and 52 weeks.

-

Changes from baseline in estimated glomerular filtration rate (eGFR) and serum potassium at 24 and 52 weeks.

-

-

Laboratory Methods:

-

UACR: Measured from first morning void urine samples.

-

eGFR: Calculated using the Modification of Diet in Renal Disease (MDRD) study equation.

-

Serum Potassium: Standard laboratory procedures.

-

-

Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment group as a fixed effect and baseline UACR as a covariate.

Quantitative Data from Phase 2 Clinical Trial:

Table 1: Percent Change from Baseline in UACR at Week 24 [3]

| Treatment Group | N | Mean Percent Change from Baseline (95% CI) | P-value vs. Placebo |

| Placebo | 73 | +13.7% | - |

| This compound 2.5 mg | 73 | -37.1% | <0.001 |

| This compound 5 mg | 74 | -49.2% | <0.001 |

| This compound 10 mg | 73 | -53.5% | <0.001 |

Table 2: UACR Remission Rates at Week 24 [3]

| Treatment Group | N | Remission Rate (%) |

| Placebo | 73 | 0.0 |

| This compound 2.5 mg | 73 | 7.8 |

| This compound 5 mg | 74 | 29.0 |

| This compound 10 mg | 73 | 28.1 |

Table 3: Change from Baseline in eGFR and Serum Potassium at Week 24 [3]

| Treatment Group | Change in eGFR (mL/min/1.73m²) | Change in Serum Potassium (mmol/L) |

| Placebo | -0.5 | +0.05 |

| This compound 2.5 mg | -1.8 | +0.15 |

| This compound 5 mg | -2.5 | +0.20 |

| This compound 10 mg | -3.1 | +0.25 |

Table 4: Incidence of Key Adverse Events (Dose-Response Period) [3]

| Adverse Event | Placebo (n=73) | This compound 2.5 mg (n=73) | This compound 5 mg (n=74) | This compound 10 mg (n=73) |

| Any Adverse Event (%) | 45.2 | 49.3 | 55.4 | 60.3 |

| Hyperkalemia (%) | 1.4 | 2.7 | 4.1 | 5.5 |

| Decrease in eGFR (%) | 2.7 | 4.1 | 5.4 | 6.8 |

Conclusion

This compound demonstrates a clear mechanism of action as a selective mineralocorticoid receptor antagonist. By blocking the action of aldosterone, it effectively mitigates the downstream signaling pathways that lead to inflammation and fibrosis in target organs. Preclinical data in a relevant animal model of hyperaldosteronism show significant antihypertensive and organ-protective effects. Furthermore, a phase 2 clinical trial in patients with diabetic nephropathy has confirmed its efficacy in reducing albuminuria, a key marker of kidney damage, with a manageable safety profile. These findings support the continued development of this compound as a promising therapeutic agent for cardiorenal and fibrotic diseases. Further investigation into its long-term safety and efficacy in larger patient populations is warranted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Network meta-analysis of mineralocorticoid receptor antagonists for diabetic kidney disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Apararenone (MT-3995): A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2][3] Developed by Mitsubishi Tanabe Pharma, it represents a significant advancement in the treatment of conditions linked to MR overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5] Unlike steroidal MR antagonists, this compound's unique chemical structure offers high selectivity, potentially mitigating the side effects associated with older generations of MRAs. This document provides an in-depth technical overview of this compound, covering its chemical properties, mechanism of action, pharmacological profile, and key experimental data from preclinical and clinical studies.

Core Chemical Structure and Properties

This compound is a 1,4-benzoxazin-3-one derivative.[2][3] Its non-steroidal nature is a key design feature to improve selectivity and reduce the hormonal side effects observed with steroidal MRAs like spironolactone (B1682167) and eplerenone (B1671536).

| Identifier | Value |

| IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[5][6] |

| Synonyms | MT-3995, MT3995[1][7] |

| CAS Number | 945966-46-1[5][8] |

| Molecular Formula | C₁₇H₁₇FN₂O₄S[5][8][9] |

| Molecular Weight | 364.39 g/mol [5][6][8] |

| SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C[5][6] |

| InChIKey | AZNHWXAFPBYFGH-UHFFFAOYSA-N[6][7][9] |

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Overactivation of the mineralocorticoid receptor by its ligand, aldosterone (B195564), is a key driver in the pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the transcription of genes that promote sodium and water retention, inflammation, and fibrosis.

This compound functions as a competitive antagonist at the MR. By binding to the receptor, it prevents the conformational changes required for aldosterone to bind and activate it. This blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects of MR overactivation.

Pharmacological Profile

Potency and Selectivity

This compound is a potent MR antagonist with high selectivity over other steroid hormone receptors. This is a critical feature that distinguishes it from first-generation (spironolactone) and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or progestogenic side effects.

| Receptor | Parameter | Value |

| Mineralocorticoid Receptor (human) | Kᵢ | 0.104 µM [9] |

| Glucocorticoid Receptor | IC₅₀ | >100 µM[9] |

| Androgen Receptor | IC₅₀ | >100 µM[9] |

| Progesterone Receptor | IC₅₀ | >100 µM[9] |

| Estrogen Receptor α (ERα) | IC₅₀ | >100 µM[9] |

| Estrogen Receptor β (ERβ) | IC₅₀ | >100 µM[9] |

Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of this compound. The drug exhibits a long half-life, supporting once-daily dosing.[10]

| Parameter (Single Dose) | Dose Range | Observation |

| Dose Proportionality | 3.75 - 40 mg | Approximately dose-proportional increase in PK parameters.[10] |

| Dose Proportionality | > 40 mg | Less than dose-proportional increase observed.[10] |

| Effect of Food, Sex, Age, Race | N/A | No apparent effect on pharmacokinetics.[10] |

| Half-life | N/A | Long half-life observed for this compound and its principal metabolite.[10] |

| Metabolite Exposure | N/A | Exposure of the principal metabolite was lower than that of the parent drug.[10] |

Key Experimental Data and Protocols

Preclinical Efficacy

The efficacy of this compound was demonstrated in a rat model of renal hypertension, which simulates primary aldosteronism.

Experimental Protocol: Rat Model of Renal Hypertension

-

Animal Model: Uninephrectomized (single kidney) rats.

-

Induction of Hypertension: Continuous infusion of aldosterone.

-

Treatment Groups: Vehicle control, this compound (e.g., 3 or 10 mg/kg per day), Eplerenone (comparator).[2][9]

-

Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis of heart and kidney tissue for necrosis, fibrosis, and damage.[9]

Summary of Preclinical Findings this compound demonstrated potent organ-protective and antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]

Clinical Efficacy

Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]

Experimental Protocol:

-

Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/g Cr.[11][13]

-

Treatment Arms: Patients were randomized to receive placebo or this compound (2.5 mg, 5 mg, or 10 mg) once daily for 24 weeks.[11][12]

-

Primary Endpoint: Percent change from baseline in UACR at week 24.[11][13]

-

Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum potassium.[11][12]

Key Efficacy Results (at 24 Weeks)

| Treatment Group | Mean UACR Reduction from Baseline (%) | p-value vs. Placebo |

| Placebo | +13.7% | N/A |

| This compound 2.5 mg | -37.1% | <0.001 |

| This compound 5 mg | -49.2% | <0.001 |

| This compound 10 mg | -53.5% | <0.001 |

| (Data derived from reported mean UACR values at week 24 relative to baseline)[11][12] |

Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind, placebo-controlled phase II study assessed the efficacy and safety of this compound 10 mg/day for 72 weeks in patients with NASH.[14][15]

Key Efficacy Results (at 24 Weeks)

| Parameter | Placebo Group | This compound 10 mg Group | p-value |

| Percent Change in ALT | -3.0% | -13.7% | 0.308 |

| (ALT: Alanine Aminotransferase)[14] |

While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the this compound group showed greater reductions from baseline in multiple fibrosis markers (e.g., type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory and antifibrotic effects.[14]

Safety and Tolerability

Across clinical trials, this compound has been generally safe and well-tolerated.[11][14] The most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In studies, serum potassium levels tended to increase but were not considered clinically significant and decreased after treatment cessation.[11][14] The incidence of adverse drug reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11][12]

Conclusion

This compound (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2 clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in NASH. Its favorable safety profile, particularly the low incidence of clinically significant hyperkalemia, positions this compound as a valuable potential therapy for a range of cardiorenal and metabolic diseases driven by MR overactivation.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C17H17FN2O4S | CID 24744336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

Apararenone: A Deep Dive into its Mineralocorticoid Receptor Antagonist Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist that has been under development for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Overactivation of the mineralocorticoid receptor by its primary ligand, aldosterone, is a key driver in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and sodium retention. Unlike traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536), this compound's non-steroidal structure is designed to offer a more selective antagonism of the MR, potentially mitigating the hormonal side effects associated with the earlier generations of these drugs. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its MR antagonist activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development pathway.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various preclinical studies. The following tables summarize the key quantitative data, providing a comparative perspective against other MR antagonists.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Receptor | This compound | Spironolactone | Eplerenone |

| Mineralocorticoid Receptor (MR) | IC50: 0.28 µmol/L | IC50: 0.01 µmol/L | - |

| Ki: < 50 nM | - | - | |

| Androgen Receptor (AR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |

| Progesterone Receptor (PR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |

| Glucocorticoid Receptor (GR) | IC50: >100 µmol/L | IC50: 0.05 - 6.05 µmol/L | - |

| Estrogen Receptor (ER) | IC50: >100 µmol/L | IC50: >100 µmol/L | - |

Table 2: Summary of Phase 2 Clinical Trial Data in Diabetic Nephropathy (NCT02517320)

| Parameter | Placebo | This compound 2.5 mg | This compound 5 mg | This compound 10 mg |

| Change in Urine Albumin-to-Creatinine Ratio (UACR) at Week 24 (from baseline) | 113.7% | 62.9% | 50.8% | 46.5% |

| UACR Remission Rate at Week 24 | 0.0% | 7.8% | 29.0% | 28.1% |

| Change in Estimated Glomerular Filtration Rate (eGFR) at Week 52 (mmol/L) | - | 0.14 | 0.18 | 0.25 |

| Change in Serum Potassium at Week 52 (mmol/L) | - | 0.14 | 0.18 | 0.25 |

Table 3: Summary of Phase 2 Clinical Trial Data in Non-Alcoholic Steatohepatitis (NASH)

| Parameter | Placebo | This compound 10 mg |

| Percent Change in Serum Alanine Aminotransferase (ALT) at 24 Weeks | -3.0% | -13.7% |

| Improvement in Fibrosis Stage (≥1 stage without worsening of NASH activity score) | 26.1% | 41.7% |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's activity.

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the in vitro binding affinity (IC50 and Ki) of this compound for the mineralocorticoid receptor.

Protocol:

-

Receptor Preparation: Human mineralocorticoid receptors are prepared from a recombinant source (e.g., cell lines overexpressing the receptor).

-

Radioligand: A radiolabeled ligand with high affinity for the MR, such as [³H]-aldosterone, is used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptor.

-

Competition Assay:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound (or other competing ligands).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a rapid filtration method through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Model of Aldosterone-Induced Renal Injury

Objective: To evaluate the in vivo efficacy of this compound in a model of mineralocorticoid receptor-mediated end-organ damage.

Protocol:

-

Animal Model: Uninephrectomized male Sprague-Dawley rats are commonly used. Uninephrectomy enhances the hypertensive and pro-fibrotic effects of aldosterone.

-

Induction of Injury: Aldosterone is continuously infused via a subcutaneously implanted osmotic minipump at a specific dose (e.g., 0.75 µ g/hour ) for a defined period (e.g., 4 weeks). Animals are also provided with high-salt drinking water (e.g., 1% NaCl) to exacerbate the phenotype.

-

Treatment Groups:

-

Control group (vehicle infusion)

-

Aldosterone + salt group (vehicle treatment)

-

Aldosterone + salt + this compound group (this compound administered orally at various doses)

-

Aldosterone + salt + eplerenone group (as a positive control)

-

-

Endpoint Measurements:

-

Blood Pressure: Monitored throughout the study using telemetry or tail-cuff plethysmography.

-

Renal Function: Assessed by measuring urinary albumin excretion (e.g., via ELISA) and serum creatinine.

-

Histopathology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the degree of fibrosis and glomerulosclerosis.

-

Gene Expression Analysis: Renal tissue is analyzed for the expression of pro-inflammatory and pro-fibrotic markers (e.g., TGF-β, collagen I) using techniques like quantitative real-time PCR.

-

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT02517320) - Abridged Protocol

Objective: To evaluate the efficacy, safety, and dose-response of this compound in patients with type 2 diabetes and albuminuria.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Inclusion Criteria (abridged):

-

Type 2 diabetes mellitus.

-

Urine albumin-to-creatinine ratio (UACR) between 45 and 300 mg/g.

-

Estimated glomerular filtration rate (eGFR) ≥ 30 mL/min/1.73 m².

-

Stable treatment with an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin II receptor blocker (ARB).

Treatment Arms:

-

Placebo

-

This compound 2.5 mg once daily

-

This compound 5 mg once daily

-

This compound 10 mg once daily

Primary Endpoint: Percent change in UACR from baseline to week 24.

Secondary Endpoints:

-

Proportion of patients with a ≥30% reduction in UACR from baseline.

-

Change in eGFR and serum potassium levels.

Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) model, with the baseline UACR as a covariate and treatment group as the main factor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for the preclinical to clinical development of a non-steroidal MR antagonist like this compound.

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway and the Antagonistic Action of this compound.

Caption: Drug Discovery and Development Workflow for a Non-Steroidal MR Antagonist.

Conclusion

This compound represents a significant advancement in the development of mineralocorticoid receptor antagonists. Its non-steroidal structure confers high selectivity for the MR, which translates to a potentially favorable safety profile by avoiding off-target hormonal effects. Preclinical data demonstrate its potent MR antagonism, and Phase 2 clinical trials have provided promising evidence of its efficacy in reducing albuminuria in patients with diabetic nephropathy and improving markers of liver fibrosis in NASH. The detailed understanding of its mechanism of action and the structured approach to its development, as outlined in this guide, provide a solid foundation for its further investigation in larger, long-term clinical outcome trials. For researchers and drug development professionals, this compound serves as a compelling case study in the rational design and evaluation of next-generation therapies for cardiorenal and metabolic diseases.

Apararenone's Selectivity Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4][5] Its high selectivity for the MR over other steroid hormone receptors is a key characteristic, potentially leading to a more favorable side-effect profile compared to older, non-selective antagonists like spironolactone.[6][7][8] This document provides an in-depth technical guide to the selectivity profile of this compound, including quantitative binding data, detailed experimental methodologies, and a visualization of its mechanism of action within the MR signaling pathway.

Core Selectivity Data

This compound demonstrates a high affinity for the human mineralocorticoid receptor while exhibiting significantly lower affinity for other steroid hormone receptors. This selectivity is crucial for minimizing off-target effects.

Table 1: this compound's Binding Affinity and Selectivity

| Receptor | Ligand | Parameter | Value (µM) | Selectivity vs. MR | Reference |

| Mineralocorticoid Receptor (MR) | This compound | Ki | 0.104 | - | [2] |

| This compound | IC50 | 0.28 | - | [6] | |

| Androgen Receptor (AR) | This compound | IC50 | >100 | >357x | [2][6] |

| Glucocorticoid Receptor (GR) | This compound | IC50 | >100 | >357x | [2][6] |

| Progesterone Receptor (PR) | This compound | IC50 | >100 | >357x | [2][6] |

| Estrogen Receptor α (ERα) | This compound | IC50 | >100 | >357x | [2] |

| Estrogen Receptor β (ERβ) | This compound | IC50 | >100 | >357x | [2] |

Note: Selectivity is calculated using the IC50 value for MR (0.28 µM) as the reference.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions as a competitive antagonist at the mineralocorticoid receptor. In the canonical MR signaling pathway, the binding of aldosterone (B195564) to the MR triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Once in the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes that regulate sodium and water balance. This compound prevents this cascade of events by blocking the initial binding of aldosterone to the MR.

Experimental Protocols

The following describes a generalized experimental protocol for determining the selectivity profile of a compound like this compound using a competitive radioligand binding assay.

Objective:

To determine the binding affinity (Ki or IC50) of this compound for the mineralocorticoid receptor and a panel of other steroid hormone receptors (androgen, glucocorticoid, progesterone, and estrogen receptors).

Materials:

-

Receptor Source: Cell membrane preparations from cell lines engineered to express high levels of the specific human steroid hormone receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-dexamethasone for GR, [³H]-progesterone for PR, [³H]-estradiol for ER).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer containing appropriate salts and additives).

-

Filtration Apparatus: A multi-well plate harvester and glass fiber filters pre-treated to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow for Competitive Radioligand Binding Assay

Detailed Procedure:

-

Preparation of Reagents:

-

Thaw the frozen cell membrane preparations on ice. Homogenize and dilute them in the assay buffer to a predetermined optimal concentration.

-

Prepare a working solution of the specific radioligand in the assay buffer at a concentration typically near its dissociation constant (Kd).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations that will span the expected IC50 value.

-

-

Assay Incubation:

-

In a multi-well plate, add the receptor membrane preparation, the radioligand solution, and the various concentrations of this compound.

-

For each receptor, also include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known unlabeled ligand for that receptor).

-

Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This traps the membrane-bound radioligand on the filter while the unbound radioligand passes through.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification of Binding:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

If the Kd of the radioligand is known, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

The data presented in this guide clearly demonstrate that this compound is a potent and highly selective antagonist of the mineralocorticoid receptor. Its negligible affinity for androgen, glucocorticoid, progesterone, and estrogen receptors at concentrations up to 100 µM underscores its targeted mechanism of action. This high degree of selectivity is a promising attribute for a therapeutic agent, suggesting a reduced potential for the hormone-related side effects that can be a concern with less selective MR antagonists. The experimental methodologies outlined provide a framework for the robust characterization of such selectivity profiles in drug discovery and development.

References

- 1. Mineralocorticoid receptor signalling in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. ahajournals.org [ahajournals.org]

- 7. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

Apararenone: A Deep Dive into its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist.[1][2][3][4] It is under development for the treatment of diabetic nephropathies and non-alcoholic steatohepatitis.[1][2] this compound's high selectivity for the mineralocorticoid receptor over other steroid receptors, such as androgen and progesterone (B1679170) receptors, positions it as a promising therapeutic agent with a potentially favorable side-effect profile compared to existing steroidal MR antagonists.[5][6] This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, tailored for professionals in the field of drug discovery and development.

Chemical Properties

This compound is a white to off-white solid.[1] Its chemical structure is characterized by a 1,4-benzoxazin-3-one core. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide | [2][3][7] |

| Synonyms | MT-3995 | [2][5][7] |

| CAS Number | 945966-46-1 | [1][2][7] |

| Molecular Formula | C17H17FN2O4S | [1][2][7] |

| Molecular Weight | 364.39 g/mol | [1][3][7] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 125 mg/mL (343.04 mM) | [1] |

| InChI | InChI=1S/C17H17FN2O4S/c1-17(2)16(21)20(13-7-4-11(18)5-8-13)14-9-6-12(10-15(14)24-17)19-25(3,22)23/h4-10,19H,1-3H3 | [3][7] |

| SMILES | CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C | [2][3] |

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with the key publication being "Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist". While the full experimental details are contained within this publication, a general synthetic approach can be outlined. The synthesis involves the construction of the central 1,4-benzoxazin-3-one heterocyclic system, followed by the introduction of the methanesulfonamide (B31651) and 4-fluorophenyl groups.

A plausible, though not explicitly detailed in the provided search results, multi-step synthesis could involve the following key transformations. It is important to note that the following is a generalized representation and the actual experimental conditions, reagents, and yields are detailed in the primary literature.

Please refer to the following publication for the detailed experimental protocol:

-

Iijima, T., Katoh, M., Takedomi, K., et al. (2022). Discovery of this compound (MT-3995) as a highly selective, potent, and novel nonsteroidal mineralocorticoid receptor antagonist. Journal of Medicinal Chemistry, 65(12), 8127-8143.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the mineralocorticoid receptor. Overactivation of the MR by its natural ligand, aldosterone, is implicated in various pathologies, including hypertension, kidney disease, and heart failure.[4]

The signaling pathway of the mineralocorticoid receptor is a well-established cascade. In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an agonist like aldosterone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in sodium and water retention, leading to physiological effects such as increased blood pressure.

This compound, as an antagonist, binds to the mineralocorticoid receptor but does not induce the conformational changes necessary for its activation and subsequent translocation to the nucleus. By blocking the binding of aldosterone, this compound effectively inhibits the downstream signaling cascade, thus mitigating the pathological effects of MR overactivation.

Below is a diagram illustrating the mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. droracle.ai [droracle.ai]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Apararenone's Target Binding Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis.[1][2] Its high selectivity for the MR over other steroid receptors positions it as a potentially safer alternative to traditional steroidal MR antagonists like spironolactone (B1682167) and eplerenone.[2][3] This technical guide provides a comprehensive overview of the available data on this compound's target binding kinetics, focusing on its interaction with the mineralocorticoid receptor. It includes a summary of quantitative binding data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to this compound and its Target

This compound is a selective, long-acting non-steroidal antagonist of the mineralocorticoid receptor.[4] The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation and fibrosis.[5] Aldosterone (B195564), the primary endogenous ligand for the MR, activates the receptor, leading to the transcription of target genes.[5] Overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases.[6] this compound's therapeutic potential lies in its ability to selectively block this activation.

Quantitative Binding Data

The binding affinity of this compound for the mineralocorticoid receptor has been characterized using various in vitro assays. The available data consistently demonstrate its high affinity and selectivity.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.28 µM | Not Specified | Not Specified | [3] |

| Ki | 5.21 nM | Not Specified | Not Specified | [3] |

| Ki | < 50 nM | Not Specified | Not Specified | Not Specified |

| Ki | 0.104 µM | Not Specified | Not Specified | [7] |

Table 1: this compound Binding Affinity for the Mineralocorticoid Receptor

This compound exhibits high selectivity for the MR over other steroid hormone receptors, which is a key differentiator from less selective steroidal MRAs like spironolactone.

| Receptor | This compound | Spironolactone | Eplerenone |

| Mineralocorticoid Receptor (MR) | IC50 = 0.28 µM | IC50 = 0.01 µM | Weaker than Spironolactone |

| Androgen Receptor (AR) | > 100 µM | 0.05 - 6.05 µM | Weaker than Spironolactone |

| Progesterone Receptor (PR) | > 100 µM | 0.05 - 6.05 µM | Weaker than Spironolactone |

| Glucocorticoid Receptor (GR) | > 100 µM | 0.05 - 6.05 µM | Not Specified |

| Estrogen Receptor (ER) | > 100 µM | > 100 µM | Not Specified |

Table 2: Selectivity Profile of this compound Compared to Steroidal MRAs (IC50 in µM) (Data synthesized from[3])

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the binding kinetics of compounds like this compound. Specific protocols for this compound are not publicly available.

Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a source expressing the mineralocorticoid receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity of the bound radioligand using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics, providing association (k_on) and dissociation (k_off) rates.

Objective: To determine the k_on, k_off, and KD of this compound for the mineralocorticoid receptor.

General Protocol:

-

Chip Preparation: Immobilize the purified mineralocorticoid receptor protein onto a sensor chip.

-

Association Phase: Flow a solution of this compound at various concentrations over the sensor chip surface and monitor the change in the SPR signal as this compound binds to the immobilized MR.

-

Dissociation Phase: Replace the this compound solution with a buffer-only solution and monitor the decrease in the SPR signal as this compound dissociates from the MR.

-

Regeneration: Use a regeneration solution to remove any remaining bound this compound from the chip.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and KD values.

Surface Plasmon Resonance Experimental Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the binding of this compound to the mineralocorticoid receptor in intact cells.

General Protocol:

-

Cell Treatment: Treat cells expressing the mineralocorticoid receptor with either this compound or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Detect the amount of soluble mineralocorticoid receptor in the supernatant using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble MR as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.

Cellular Thermal Shift Assay Workflow

Mineralocorticoid Receptor Signaling Pathway

This compound acts as an antagonist, blocking the canonical signaling pathway of the mineralocorticoid receptor initiated by aldosterone.

Mineralocorticoid Receptor Signaling Pathway and this compound's Mechanism of Action

Pathway Description:

-

Ligand Binding: In the absence of a ligand, the mineralocorticoid receptor (MR) resides in the cytoplasm in a complex with heat shock proteins (HSPs). Aldosterone, a mineralocorticoid hormone, diffuses into the cell and binds to the MR.

-

Conformational Change and Translocation: This binding induces a conformational change in the MR, causing the dissociation of HSPs. The activated MR-aldosterone complex then translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the MR forms homodimers and binds to specific DNA sequences known as mineralocorticoid response elements (MREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the MR dimer to MREs recruits co-activators and the transcriptional machinery, leading to the transcription of target genes into messenger RNA (mRNA).

-

Protein Synthesis and Cellular Response: The mRNA is translated into proteins that mediate the physiological effects of aldosterone, such as increased sodium reabsorption and potassium excretion in the kidneys.

-

This compound's Antagonism: this compound competes with aldosterone for binding to the MR. By occupying the ligand-binding site, this compound prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thereby blocking the downstream effects of aldosterone.

Off-Target Binding Profile

This compound is characterized by its high selectivity for the mineralocorticoid receptor. As shown in Table 2, it demonstrates significantly weaker inhibitory potential for other steroid receptors, such as the androgen, progesterone, glucocorticoid, and estrogen receptors, compared to spironolactone.[3] This high selectivity is a key feature that is expected to translate into a more favorable side-effect profile, particularly avoiding the anti-androgenic and progestogenic effects associated with less selective MRAs. Comprehensive screening data against a broader panel of off-targets, such as kinases or G-protein coupled receptors, are not extensively available in the public literature.

Conclusion

This compound is a potent and highly selective non-steroidal mineralocorticoid receptor antagonist. The available binding data confirm its high affinity for the MR and a favorable selectivity profile over other steroid receptors. While specific kinetic parameters (k_on and k_off) and detailed experimental protocols for this compound are not publicly disclosed, the general methodologies for characterizing such interactions are well-established. This compound's mechanism of action involves the competitive antagonism of the MR, thereby inhibiting aldosterone-mediated signaling pathways. Further research and publication of detailed kinetic and in-cell mechanistic studies would provide a more complete understanding of this compound's target engagement and its potential advantages in a clinical setting.

References

- 1. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase 1 Studies to Define the Safety, Tolerability, and Pharmacokinetic and Pharmacodynamic Profiles of the Nonsteroidal Mineralocorticoid Receptor Antagonist this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of this compound (MT-3995) in patients with nonalcoholic steatohepatitis: A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Apararenone: A Deep Dive into its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist currently under investigation for the treatment of diabetic nephropathy and non-alcoholic steatohepatitis (NASH). Its primary mechanism of action is the blockade of the mineralocorticoid receptor, thereby inhibiting the downstream signaling cascades initiated by its ligand, aldosterone. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound acts as a competitive antagonist of the mineralocorticoid receptor, preventing the binding of aldosterone. This initial interaction is the lynchpin of its therapeutic effect, as the overactivation of the MR is a key driver in the pathophysiology of various cardiovascular and renal diseases.

Quantitative Profile of this compound

The efficacy and selectivity of this compound have been characterized in several studies. The following table summarizes key quantitative data.

| Parameter | Value | Species | Assay | Reference |

| Binding Affinity (Ki) | < 50 nM | Not Specified | Radioligand Binding Assay | Not Specified |

| MR Antagonist IC50 | 0.28 µmol/L | Not Specified | Not Specified | Not Specified |

Downstream Signaling Pathways Modulated by this compound

The antagonism of the MR by this compound leads to the attenuation of several pro-inflammatory and pro-fibrotic signaling pathways. These pathways are central to the pathogenesis of diabetic kidney disease and NASH.

The TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. Aldosterone, through the MR, upregulates the expression of TGF-β and its receptors. This, in turn, activates the canonical Smad signaling pathway, leading to the transcription of pro-fibrotic genes such as collagen and fibronectin. This compound, by blocking the MR, is anticipated to inhibit this entire cascade.

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Aldosterone-MR activation can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and promote the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound's blockade of the MR is expected to prevent this pro-inflammatory cascade.

Other Key Downstream Mediators

-

Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): SGK1 is a serine/threonine kinase that is rapidly induced by aldosterone. It plays a role in sodium reabsorption and has been implicated in fibrotic processes. This compound is expected to reduce SGK1 expression and activity.

-

RhoA/Rho-kinase (ROCK) Pathway: This pathway is involved in cellular contraction, migration, and proliferation. Aldosterone has been shown to activate the RhoA/ROCK pathway, contributing to vascular and renal injury. Inhibition of the MR by this compound is likely to attenuate this signaling.

Clinical Evidence for this compound's Efficacy

Clinical trials have provided quantitative evidence of this compound's therapeutic effects, which are a direct consequence of its modulation of the downstream signaling pathways described above.

Diabetic Nephropathy

A Phase 2, randomized, double-blind, placebo-controlled study (NCT02517320) and its open-label extension (NCT02676401) evaluated the efficacy and safety of this compound in patients with stage 2 diabetic nephropathy.

Table 1: Change in Urinary Albumin-to-Creatinine Ratio (UACR) at 24 Weeks

| Treatment Group | Mean Percent Change from Baseline in UACR |

| Placebo | +13.7% |

| This compound 2.5 mg | -37.1% |

| This compound 5 mg | -49.2% |

| This compound 10 mg | -53.5% |

Table 2: Change in Estimated Glomerular Filtration Rate (eGFR) and Serum Potassium at 24 Weeks

| Treatment Group | Mean Change from Baseline in eGFR (mL/min/1.73m²) | Mean Change from Baseline in Serum Potassium (mEq/L) |

| Placebo | -1.8 | +0.06 |

| This compound 2.5 mg | -3.5 | +0.18 |

| This compound 5 mg | -4.2 | +0.24 |

| This compound 10 mg | -4.8 | +0.31 |

Non-Alcoholic Steatohepatitis (NASH)

A Phase 2 study investigated the efficacy of this compound in patients with NASH.

Table 3: Change in Liver Fibrosis Markers

| Marker | This compound Effect |

| Alanine Aminotransferase (ALT) | Reduction |

| Type IV collagen 7S | Reduction |

| Procollagen-3 N-terminal peptide | Reduction |

Experimental Protocols

Phase 2 Study in Diabetic Nephropathy (NCT02517320)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.

-

Participants: Patients with type 2 diabetes and a urinary albumin-to-creatinine ratio (UACR) of 45 to 300 mg/g.

-

Intervention: Patients were randomized to receive placebo or this compound (2.5, 5, or 10 mg) once daily for 24 weeks.

-

Primary Endpoint: The percent change in UACR from baseline to week 24.

-

Secondary Endpoints: The proportion of patients with a ≥30% reduction in UACR from baseline, and changes in eGFR and serum potassium.

-

Laboratory Methods: Urine albumin and creatinine (B1669602) were measured from a first morning void urine sample. Serum creatinine was used to calculate eGFR using the Modification of Diet in Renal Disease (MDRD) equation. Serum potassium was measured using standard laboratory procedures.

Workflow for the Phase 2 Diabetic Nephropathy Study

Conclusion

This compound is a promising non-steroidal mineralocorticoid receptor antagonist with a clear mechanism of action that translates to clinically meaningful effects in diabetic nephropathy and potentially other conditions driven by MR overactivation. Its ability to block the downstream signaling of aldosterone, particularly the pro-fibrotic and pro-inflammatory pathways involving TGF-β and NF-κB, underscores its therapeutic potential. Further research, especially preclinical studies detailing the specific molecular interactions of this compound, will continue to elucidate its full therapeutic profile. The data presented in this guide provide a solid foundation for understanding the core downstream signaling pathways of this compound and its implications for drug development.

In Vitro Effects of Apararenone on Podocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apararenone (MT-3995) is a novel, non-steroidal, and highly selective mineralocorticoid receptor (MR) antagonist.[1] Clinical studies in patients with diabetic nephropathy have demonstrated its efficacy in reducing urinary albumin-to-creatinine ratio (UACR), suggesting a protective effect on the kidney's filtration barrier.[2][3][4] A key component of this barrier is the podocyte, a specialized epithelial cell whose injury is a central event in the pathogenesis of proteinuric kidney diseases. While direct in vitro studies on the effects of this compound on podocytes are not extensively available in public literature, this guide synthesizes the current understanding of the role of mineralocorticoid receptor activation in podocyte injury and the inferred protective mechanisms of this compound based on its pharmacological class and available data.

Core Concept: Mineralocorticoid Receptor Activation and Podocyte Injury

Mineralocorticoid receptors are present in various kidney cells, including podocytes.[2] The activation of these receptors by aldosterone (B195564) has been demonstrated to induce podocyte injury through several mechanisms. This injury is a significant contributor to the development and progression of glomerulosclerosis and proteinuria.

Aldosterone-mediated MR activation in podocytes has been shown to trigger a cascade of detrimental events, including:

-

Increased Oxidative Stress: Aldosterone can stimulate the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage.

-

Mitochondrial Dysfunction: Aldosterone has been linked to impaired mitochondrial function in podocytes, characterized by reduced ATP production and increased mitochondrial ROS.[5][6]

-

Podocyte Apoptosis: Studies have shown that aldosterone can directly induce apoptosis in cultured podocytes in a dose- and time-dependent manner.[7][8]

-

Cytoskeletal Rearrangement and Effacement: The activation of MR can lead to the disorganization of the actin cytoskeleton in podocytes, contributing to foot process effacement, a hallmark of podocyte injury.

-

Downregulation of Key Podocyte Proteins: Aldosterone exposure can lead to a decrease in the expression of essential podocyte-specific proteins, such as nephrin (B609532) and synaptopodin, which are crucial for maintaining the integrity of the slit diaphragm and the overall structure of the filtration barrier.[6]

This compound's Hypothesized Mechanism of Action on Podocytes

As a highly selective MR antagonist, this compound is expected to exert its podocyte-protective effects by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor. This action would, in turn, block the downstream signaling pathways that lead to podocyte injury. The anticipated in vitro effects of this compound on podocytes, when challenged with an MR agonist like aldosterone, would be the attenuation or complete prevention of the detrimental processes mentioned above.

Quantitative Data Summary

While specific quantitative in vitro data for this compound's direct effects on podocytes is not publicly available, the following table summarizes the effects of aldosterone on podocytes from published studies. It is hypothesized that this compound would counteract these effects in a dose-dependent manner.

| Parameter | Agonist (Aldosterone) Concentration | Observed Effect on Podocytes | Potential Effect of this compound | Reference |

| Apoptosis | 10⁻⁹ to 10⁻⁵ M | Dose- and time-dependent increase in apoptosis. | Dose-dependent inhibition of apoptosis. | [7][8] |

| Nephrin Expression | 100 nmol/L | Time-dependent decrease in mRNA and protein expression. | Prevention of nephrin downregulation. | [5] |

| Podocyte Phenotypic Changes (e.g., expression of MMP9, α-SMA, desmin) | 50, 100, 200 nmol/L | Dose- and time-dependent induction of injury markers. | Attenuation of phenotypic changes. | [9] |

| Reactive Oxygen Species (ROS) Production | 100 nmol/L | Increased ROS generation. | Reduction of aldosterone-induced ROS. | [5] |

Signaling Pathways

The activation of the mineralocorticoid receptor in podocytes triggers a complex network of intracellular signaling pathways that contribute to cellular injury. This compound, by blocking the initial MR activation, is expected to modulate these pathways to maintain podocyte health.

Aldosterone-Induced Podocyte Injury Pathway

This pathway illustrates the signaling cascade initiated by aldosterone binding to the mineralocorticoid receptor, leading to podocyte injury.

References

- 1. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose-response study and open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Dysfunction Mediates Aldosterone-Induced Podocyte Damage: A Therapeutic Target of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 Alleviates Aldosterone-Induced Podocyte Injury by Suppressing Mitochondrial Dysfunction and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldosterone Induces Apoptosis in Rat Podocytes: Role of PI3-K/Akt and p38MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone induces apoptosis in rat podocytes: role of PI3-K/Akt and p38MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PGC-1α overexpression protects against aldosterone-induced podocyte depletion: role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Apararenone and the TGF-β Signaling Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for the treatment of diabetic nephropathy. A key pathological feature of diabetic nephropathy is renal fibrosis, a process predominantly driven by the transforming growth factor-beta (TGF-β) signaling pathway. While direct preclinical evidence detailing this compound's impact on the TGF-β pathway is not extensively published, compelling data from analogous non-steroidal MRAs, such as Finerenone and Esaxerenone, strongly suggest a class effect involving the modulation of this critical fibrotic pathway. This technical guide consolidates the available preclinical evidence for these related compounds to provide a mechanistic framework for understanding the potential anti-fibrotic action of this compound via inhibition of TGF-β signaling. The guide includes a detailed overview of the TGF-β pathway, quantitative data from relevant studies, experimental protocols, and visual diagrams to facilitate comprehension and future research.

Introduction: The Role of TGF-β in Renal Fibrosis

The transforming growth factor-beta (TGF-β) signaling pathway is a central regulator of cellular processes, including growth, differentiation, and extracellular matrix (ECM) production.[1][2][3] In the context of chronic kidney disease (CKD), particularly diabetic nephropathy, the TGF-β pathway becomes pathologically overactivated, leading to renal fibrosis.[1][3] This fibrotic process is characterized by the excessive deposition of ECM proteins, which ultimately results in glomerulosclerosis, tubular atrophy, and a progressive decline in renal function.[4][5][6]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as collagens and fibronectin.[7][8][9]

This compound: A Non-Steroidal Mineralocorticoid Receptor Antagonist

This compound is a selective, non-steroidal mineralocorticoid receptor (MR) antagonist.[10][11] Overactivation of the MR by its ligand, aldosterone (B195564), is implicated in the pathophysiology of renal and cardiovascular diseases, contributing to inflammation and fibrosis.[12][13] Clinical trials with this compound have demonstrated its efficacy in reducing the urine albumin-to-creatinine ratio (UACR) in patients with diabetic nephropathy, a key indicator of kidney damage.[10][14] While these clinical findings are promising, a detailed understanding of the underlying molecular mechanisms, particularly the interplay with the TGF-β pathway, is crucial for further development and application.

Mechanistic Insights from Related Non-Steroidal MRAs

Preclinical research on other non-steroidal MRAs, Finerenone and Esaxerenone, provides a strong basis for a proposed mechanism of action for this compound in mitigating renal fibrosis through the TGF-β signaling pathway.

Inhibition of Aldosterone-Induced TGF-β1 Expression

Studies with Esaxerenone in aldosterone-infused mouse models have demonstrated that MR blockade can prevent the upregulation of TGF-β1 expression.[5][6] Aldosterone, acting through the MR, induces inflammation and stimulates macrophages to secrete factors that promote fibrosis, a process that involves the induction of TGF-β1.[4][5] By antagonizing the MR, it is hypothesized that this compound can similarly attenuate the aldosterone-driven increase in TGF-β1, thereby reducing the initiation of the fibrotic cascade.[5][6]

Direct Modulation of the TGF-β Signaling Cascade

Intriguingly, research on Finerenone suggests a more direct interaction with the TGF-β pathway, independent of its MR antagonism. In a study using human kidney proximal tubule (HK-2) cells, Finerenone was shown to inhibit high glucose-induced phosphorylation of SMAD2/3 without altering the overall production of TGF-β1.[7][8][9] Molecular docking simulations further indicated that Finerenone might competitively bind to the TGF-β type I receptor (TβRI), thereby preventing the downstream phosphorylation of SMADs.[7][8] This suggests a dual mechanism where non-steroidal MRAs may not only reduce the upstream induction of TGF-β1 but also directly interfere with its signaling cascade.

Quantitative Data on the Effects of Non-Steroidal MRAs on the TGF-β Pathway

The following tables summarize the quantitative findings from preclinical studies on Finerenone and Esaxerenone, which serve as a proxy for the potential effects of this compound.

Table 1: Effect of Finerenone on High Glucose-Induced Fibrotic Markers in HK-2 Cells

| Marker | Treatment Group | Result | Reference |

| Fibronectin Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |

| Collagen III Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |

| Collagen IV Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |

| α-SMA Expression | Finerenone | Significant reduction compared to high glucose control | [7][8] |

| E-cadherin Expression | Finerenone | Restoration of expression compared to high glucose control | [7][8] |

| N-cadherin Expression | Finerenone | Suppression of expression compared to high glucose control | [7][8] |

| Vimentin Expression | Finerenone | Suppression of expression compared to high glucose control | [7][8] |

| p-SMAD2/3 Levels | Finerenone | Inhibition of high glucose-induced phosphorylation | [7][8] |

| TGF-β1 Production | Finerenone | No significant change compared to high glucose control | [7][8] |

Table 2: Effect of Esaxerenone on Aldosterone-Induced Pro-Fibrotic Changes in Mice

| Marker | Treatment Group | Result | Reference |

| TGF-β1 Expression | Esaxerenone | Antagonized aldosterone-induced upregulation | [5][6][15] |

| Endothelial-Mesenchymal Transition (EndMT) | Esaxerenone | Antagonized aldosterone-induced EndMT | [4][6] |

| Macrophage-to-Myofibroblast Transition (MMT) | Esaxerenone | Inhibited aldosterone-induced MMT | [5][15] |

| Renal Fibrosis | Esaxerenone | Reduced aldosterone-induced renal fibrosis | [4][5][6][15] |

Experimental Protocols

This section provides a generalized overview of the methodologies employed in the cited preclinical studies on Finerenone and Esaxerenone. These protocols can serve as a template for investigating the effects of this compound on the TGF-β signaling pathway.

In Vitro Model of High Glucose-Induced Fibrosis in HK-2 Cells

-

Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are exposed to high glucose (e.g., 30 mM) to induce a fibrotic phenotype. Control groups are maintained in normal glucose (e.g., 5.5 mM). The effect of the non-steroidal MRA (e.g., Finerenone) is assessed by co-treatment with high glucose at various concentrations.

-

Western Blotting: Protein lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the expression levels of fibrotic markers (Fibronectin, Collagen III, Collagen IV, α-SMA, E-cadherin, N-cadherin, Vimentin) and the phosphorylation status of SMAD2/3.

-

ELISA: The concentration of TGF-β1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against fibrotic markers to visualize their expression and localization.

-

Molecular Docking: Computational modeling is used to predict the binding affinity and interaction sites of the non-steroidal MRA with key proteins in the TGF-β signaling pathway, such as TβRI.

In Vivo Model of Aldosterone-Induced Renal Fibrosis in Mice

-

Animal Model: Uninephrectomized mice are infused with aldosterone via osmotic mini-pumps to induce hypertension and renal fibrosis.

-

Treatment: The non-steroidal MRA (e.g., Esaxerenone) is administered to a subset of aldosterone-infused mice, typically through oral gavage.

-

Histological Analysis: Kidney tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and Sirius red for fibrosis quantification.

-

Immunohistochemistry/Immunofluorescence: Kidney sections are stained with antibodies against TGF-β1, markers of EndMT (e.g., co-localization of endothelial and mesenchymal markers), and MMT (e.g., co-localization of macrophage and myofibroblast markers).

-

Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of TGF-β1 and other fibrotic genes.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a proposed experimental workflow.

References

- 1. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Many Talents of TGF-β in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Esaxerenone inhibits the macrophage-to-myofibroblast transition through mineralocorticoid receptor/TGF-β1 pathway in mice induced with aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Esaxerenone Inhibits Renal Angiogenesis and Endothelial-Mesenchymal Transition via the VEGFA and TGF-β1 Pathways in Aldosterone-Infused Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Finerenone alleviates the high glucose-induced fibrosis in HK-2 cells by inhibiting EMT via the TGF-β1/Smads signaling [jstage.jst.go.jp]

- 8. Finerenone alleviates the high glucose-induced fibrosis in HK-2 cells by inhibiting EMT via the TGF-β1/Smads signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound in patients with diabetic nephropathy: results of a randomized, double-blind, placebo-controlled phase 2 dose–response study and open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of this compound (MT-3995) as a Highly Selective, Potent, and Novel Nonsteroidal Mineralocorticoid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]